![molecular formula C6H9F3O2 B2578000 [1-(羟甲基)-2-(三氟甲基)环丙基]甲醇 CAS No. 2416231-75-7](/img/structure/B2578000.png)
[1-(羟甲基)-2-(三氟甲基)环丙基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with hydroxymethyl groups
科学研究应用
Chemistry: In chemistry, [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound is studied for its potential biological activities. Trifluoromethyl groups are known to enhance the bioavailability and efficacy of pharmaceutical agents. Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry .
Industry: In the industrial sector, this compound may be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base, followed by hydroxymethylation using formaldehyde under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
作用机制
The mechanism of action of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is not fully understood. the trifluoromethyl group is known to influence molecular interactions by increasing the compound’s lipophilicity and enhancing its binding affinity to biological targets. This can lead to improved pharmacokinetic properties and efficacy in drug development .
相似化合物的比较
[1-(Hydroxymethyl)cyclopropyl]methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
[2-(Trifluoromethyl)cyclopropyl]methanol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
[1-(Hydroxymethyl)-2-(methyl)cyclopropyl]methanol: The methyl group replaces the trifluoromethyl group, affecting the compound’s lipophilicity and stability.
Uniqueness: The presence of the trifluoromethyl group in [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol makes it unique compared to its analogs. This group enhances the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
[1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(4,2-10)3-11/h4,10-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIRJYWJBFSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
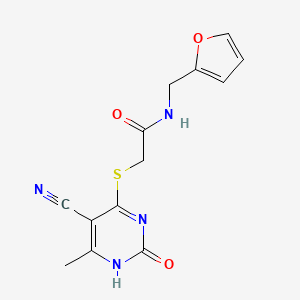
![3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)
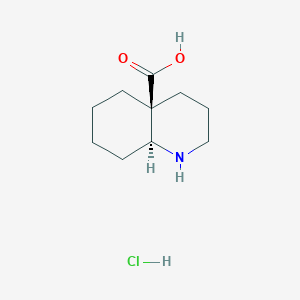
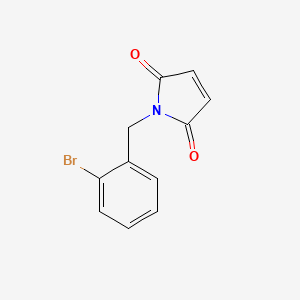
![4-[6-(furan-2-carbonyl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1-methyl-1H-pyrazole](/img/structure/B2577923.png)
![2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2577924.png)
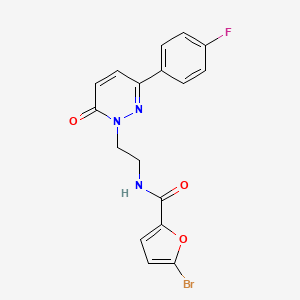
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)
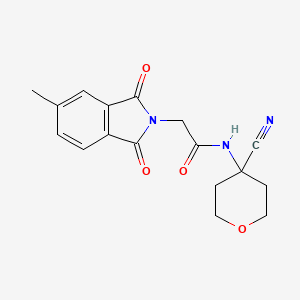
![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)

![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
